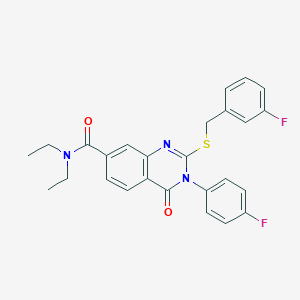

1-N-(4-methylpentan-2-yl)-4-N-phenyl-2-pyrimidin-2-ylsulfanylbenzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

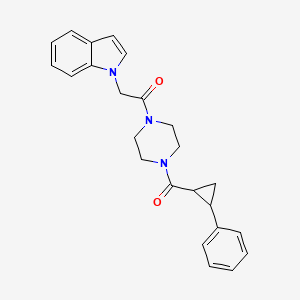

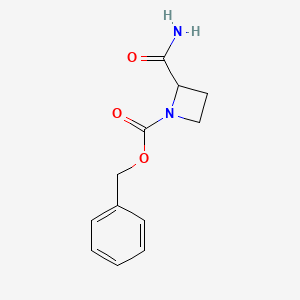

The compound “1-N-(4-methylpentan-2-yl)-4-N-phenyl-2-pyrimidin-2-ylsulfanylbenzene-1,4-diamine” is a complex organic molecule. It contains a benzene ring, which is a common aromatic ring structure in organic chemistry, and two amine groups (-NH2), which are basic and often participate in hydrogen bonding. The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a sulfanyl group (-SH), which is similar to a hydroxyl group (-OH) but with a sulfur atom instead of an oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene and pyrimidine rings would likely contribute to the compound’s stability and possibly its reactivity. The amine groups could form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amine groups could participate in acid-base reactions, the benzene ring could undergo electrophilic aromatic substitution reactions, and the sulfanyl group could be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amines could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique

Antioxidant Properties and Reaction Sites

1-N-(4-methylpentan-2-yl)-4-N-phenyl-2-pyrimidin-2-ylsulfanylbenzene-1,4-diamine, among other related compounds, has been studied for its antioxidant properties. Research indicates that the stable NB=CX structures formed during the dehydrogenation of these compounds might contribute significantly to their antioxidant effectiveness (Kortišová, Breza, & Cibulková, 2007).

Structural and Hydrogen Bonding Studies

Studies have been conducted on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, closely related to the compound . These studies focus on the crystal structures, highlighting the roles of stoichiometric hydrates and solvent-free forms, as well as hydrogen bonding in various dimensions (Trilleras et al., 2008).

Polyimide Synthesis

The compound has been utilized in the synthesis of polyimides, particularly in the context of diamines like 1,4-bis(4-amino-2-phenylphenoxy) benzene. These polyimides demonstrate properties such as amorphous structure, thermal stability, and unique structure-property relationships (Morikawa, Miyata, & Nishimura, 2012).

Applications in Polyamide and Polyimide Synthesis

The compound has also been employed in the synthesis of aromatic polyamides and polyimides, using various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These materials exhibit high glass transition temperatures and thermal stability, making them useful for industrial applications (Yang & Lin, 1995).

Synthesis of Bistriazenes

Research into the synthesis of bistriazenes from reactions involving compounds similar to 1-N-(4-methylpentan-2-yl)-4-N-phenyl-2-pyrimidin-2-ylsulfanylbenzene-1,4-diamine has been conducted. These studies focus on the characteristics and potential applications of these bistriazenes (Tingley et al., 2005).

Crystal Structure and Spectroscopic Properties

Investigations into the crystal structure and spectroscopic properties of related anyles of 4-benzoylpyridine have been conducted. These studies provide insights into the molecular structure and interaction potential of such compounds (Kolev et al., 2009).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein or enzyme, and modulating its activity. Without more specific information about this compound, it’s difficult to predict its potential mechanisms of action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-N-(4-methylpentan-2-yl)-4-N-phenyl-2-pyrimidin-2-ylsulfanylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4S/c1-16(2)14-17(3)25-20-11-10-19(26-18-8-5-4-6-9-18)15-21(20)27-22-23-12-7-13-24-22/h4-13,15-17,25-26H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQBGZRWYLHIDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)NC1=C(C=C(C=C1)NC2=CC=CC=C2)SC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(4-methylpentan-2-yl)-4-N-phenyl-2-pyrimidin-2-ylsulfanylbenzene-1,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)

![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2381497.png)

![2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2381499.png)

![(E)-{2-[(2-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2381501.png)

![N-(4-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2381506.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2381507.png)